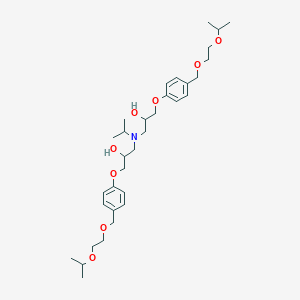
3,3'-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) is a complex organic compound with the molecular formula C33H53NO8 and a molecular weight of 591.7758 g/mol . This compound is known for its role as an impurity in bisoprolol, a selective β-adrenergic blocker used as an antihypertensive agent .
Preparation Methods
The synthesis of 3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) involves multiple steps. One of the key steps includes the reduction of a 1,3-diester using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another. Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) has several scientific research applications:
Biology: Its role as a β-adrenergic blocker makes it useful in studying the effects of β-blockers on biological systems.
Medicine: As an impurity in bisoprolol, it helps in understanding the pharmacokinetics and pharmacodynamics of bisoprolol.
Industry: It is used in the pharmaceutical industry for the synthesis and quality control of bisoprolol.
Mechanism of Action
The mechanism of action of 3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) involves its interaction with β1-adrenergic receptors. By blocking these receptors, it inhibits the stimulation of β1-adrenoreceptors by epinephrine, leading to a decrease in heart rate and blood pressure . This mechanism is similar to that of bisoprolol, which selectively targets β1-adrenergic receptors in the heart and kidneys .
Comparison with Similar Compounds
Similar compounds to 3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) include:
Bisoprolol: A selective β1-adrenergic blocker used as an antihypertensive agent.
Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).
Bisoprolol Ph.Eur impurity-D: 3,3′-(((oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).
Bisoprolol Ph.Eur impurity-F: (±)2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol.
Bisoprolol Ph.Eur impurity-T: (±)4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde.
Bisoprolol Ph.Eur impurity-U: (±)5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one.
These compounds share structural similarities and are often studied together to understand their pharmacological properties and potential impurities in pharmaceutical formulations.
Properties
CAS No. |
2775292-22-1 |
|---|---|
Molecular Formula |
C33H53NO8 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C33H53NO8/c1-25(2)34(19-30(35)23-41-32-11-7-28(8-12-32)21-37-15-17-39-26(3)4)20-31(36)24-42-33-13-9-29(10-14-33)22-38-16-18-40-27(5)6/h7-14,25-27,30-31,35-36H,15-24H2,1-6H3 |
InChI Key |
NFPWPFCGRNOKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)CC(COC2=CC=C(C=C2)COCCOC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















